molecular formula C4H5Cl3O2 B14700265 Methyl 2,3,3-trichloropropanoate CAS No. 20618-07-9

Methyl 2,3,3-trichloropropanoate

Cat. No.: B14700265
CAS No.: 20618-07-9
M. Wt: 191.44 g/mol
InChI Key: VCJSVVVJNDJVPM-UHFFFAOYSA-N
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Description

Methyl 2,3,3-trichloropropanoate is an organic compound with the molecular formula C₄H₅Cl₃O₂. It is a methyl ester derivative of 2,3,3-trichloropropanoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3,3-trichloropropanoate can be synthesized through the esterification of 2,3,3-trichloropropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where 2,3,3-trichloropropanoic acid and methanol are continuously fed into a reactor containing an acid catalyst. The reaction mixture is then distilled to separate the desired ester from other by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,3-trichloropropanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 2,3,3-trichloropropanoic acid and methanol in the presence of a strong acid or base.

    Reduction: The compound can be reduced to form 2,3,3-trichloropropanol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as hydroxide ions in aqueous or alcoholic solutions.

Major Products Formed

    Hydrolysis: 2,3,3-trichloropropanoic acid and methanol.

    Reduction: 2,3,3-trichloropropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2,3,3-trichloropropanoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 2,3,3-trichloropropanoate involves its interaction with various molecular targets and pathways. For example, in biological systems, it may interact with enzymes and proteins, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,3,3-trichloropropanoate: Similar in structure but with the chlorine atoms positioned differently.

    Ethyl 2,3,3-trichloropropanoate: An ethyl ester derivative with similar chemical properties.

Uniqueness

Methyl 2,3,3-trichloropropanoate is unique due to the specific positioning of its chlorine atoms, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

20618-07-9

Molecular Formula

C4H5Cl3O2

Molecular Weight

191.44 g/mol

IUPAC Name

methyl 2,3,3-trichloropropanoate

InChI

InChI=1S/C4H5Cl3O2/c1-9-4(8)2(5)3(6)7/h2-3H,1H3

InChI Key

VCJSVVVJNDJVPM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(Cl)Cl)Cl

Origin of Product

United States

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